molecular formula C13H11ClO2 B14169042 4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol CAS No. 1261898-73-0

4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol

Cat. No.: B14169042
CAS No.: 1261898-73-0
M. Wt: 234.68 g/mol
InChI Key: NJBPGYYFVAUMDB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-methoxyphenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorophenol.

    Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction to introduce the methoxy group at the 3-position. This can be achieved using methanol in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-(4-chlorophenyl)-3-methoxyphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-methoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl and methoxy groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Lacks the methoxy group, making it less hydrophobic.

    3-Methoxyphenol: Lacks the chlorophenyl group, affecting its reactivity and biological activity.

    5-(4-Bromophenyl)-3-methoxyphenol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological properties.

Uniqueness

5-(4-Chlorophenyl)-3-methoxyphenol is unique due to the presence of both the chlorophenyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions.

Properties

CAS No.

1261898-73-0

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methoxyphenol

InChI

InChI=1S/C13H11ClO2/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8,15H,1H3

InChI Key

NJBPGYYFVAUMDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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